molecular formula C12H13ClN4O B12441001 2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride

2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride

Cat. No.: B12441001
M. Wt: 264.71 g/mol
InChI Key: LTKASGAJVIHHRI-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine-2-carboxaldehyde with guanidine in the presence of a suitable catalyst to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antifibrotic activity is thought to be mediated through the inhibition of collagen synthesis and deposition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

2-pyridin-2-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C12H12N4O.ClH/c17-12-8-4-3-7-14-10(8)15-11(16-12)9-5-1-2-6-13-9;/h1-2,5-6H,3-4,7H2,(H2,14,15,16,17);1H

InChI Key

LTKASGAJVIHHRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(NC2=O)C3=CC=CC=N3.Cl

Origin of Product

United States

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